Here are some specific applications of Biotin-PEG7-Azide in scientific research:
Biotin-PEG7-Azide is a synthetic compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an azide functional group. The molecular formula for Biotin-PEG7-Azide is and it has a molecular weight of approximately 620.8 g/mol. This compound is particularly notable for its application in click chemistry, where the azide group can participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages with alkyne-containing molecules .
The inclusion of the PEG spacer enhances the solubility of Biotin-PEG7-Azide in aqueous environments and reduces steric hindrance, which is beneficial for binding interactions with avidin or streptavidin proteins. This characteristic makes it a valuable tool in various bioconjugation applications .
Biotin-PEG7-Azide exhibits significant biological activity primarily through its role as a PROTAC (Proteolysis Targeting Chimera) linker. It facilitates the selective degradation of target proteins via the ubiquitin-proteasome system, which is crucial for regulating protein levels within cells . The compound's ability to enhance solubility and reduce steric hindrance further supports its effectiveness in various biochemical assays and therapeutic applications.
The synthesis of Biotin-PEG7-Azide typically involves several key steps:
Biotin-PEG7-Azide has diverse applications in biochemical research and drug development:
Interaction studies involving Biotin-PEG7-Azide often focus on its binding affinity to avidin or streptavidin proteins. These studies reveal that the hydrophilic PEG spacer significantly enhances binding efficiency while minimizing steric hindrance during interactions. Additionally, the compound's reactivity with alkyne-containing partners provides insights into its potential applications in drug delivery systems and biomolecular labeling techniques .
Several compounds are structurally similar to Biotin-PEG7-Azide, each offering unique features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Biotin Azide | Contains an azide group; reacts via CuAAC | Used for selective labeling in various assays |
Biotin-PEG4-Carboxamide | Shorter PEG chain than Biotin-PEG7-Azide | Offers different solubility characteristics |
Azidohexanyl-Biotin | Similar azide functionality; shorter linker length | May provide different kinetics in reactions |
Biotin-PEG2-Alkene | Contains alkene instead of azide | Useful for different types of click reactions |
Biotin-PEG7-Azide stands out due to its longer PEG chain, which enhances solubility and reduces steric hindrance more effectively than shorter PEG derivatives. Its ability to engage in both copper-catalyzed and copper-free click chemistry further distinguishes it from other similar compounds .
Biotin-PEG7-Azide is a bifunctional molecule consisting of a biotin moiety connected to an azide group through a heptaethylene glycol (PEG7) spacer [1] [2]. The molecular formula of this compound is C26H48N6O9S, which accurately represents its atomic composition [3]. The structure features three distinct functional components that define its chemical behavior and applications [2].
The biotin portion of the molecule contains a bicyclic structure comprising a tetrahydrothiophene ring fused with an imidazolidinone ring, which is characteristic of biotin derivatives [1] [7]. This biotin moiety is connected to a valeric acid chain that forms an amide bond with the PEG linker [3]. The PEG7 spacer consists of seven repeating ethylene glycol units (-CH2CH2O-), creating a flexible, hydrophilic chain that extends the distance between the biotin and azide functional groups [2] [4].
The terminal azide group (-N3) is positioned at the opposite end of the PEG chain from the biotin moiety [7]. This azide functionality enables the molecule to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions and strain-promoted azide-alkyne cycloadditions [11].
The IUPAC name of Biotin-PEG7-Azide is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide [3] [13]. The compound possesses three chiral centers, all with defined stereochemistry that is critical for its biological recognition properties [3].
Structural Component | Description |
---|---|
Molecular Formula | C26H48N6O9S |
Biotin Moiety | Bicyclic structure (tetrahydrothiophene fused with imidazolidinone) |
PEG7 Spacer | Seven repeating ethylene glycol units (-CH2CH2O-) |
Terminal Group | Azide (-N3) |
Chiral Centers | Three (3aS,4S,6aR) |
The structural integrity of Biotin-PEG7-Azide is maintained by stable covalent bonds throughout the molecule, with the amide linkage between the biotin and PEG components providing robustness to the overall structure [2] [7].
Biotin-PEG7-Azide has a molecular weight of 620.8 g/mol, which is consistent across multiple analytical determinations [1] [2]. The compound typically appears as a white to off-white solid powder at room temperature, reflecting its crystalline nature [3] [7]. The relative density of Biotin-PEG7-Azide has been determined to be approximately 1.31 g/cm³, indicating its mass-to-volume relationship in solid form [7].
The physical state of Biotin-PEG7-Azide is influenced by its molecular structure, particularly the presence of the PEG chain which contributes to its physical properties [4]. The PEG component introduces flexibility to the molecule, which affects its melting behavior and crystallinity [2]. While specific melting point data for Biotin-PEG7-Azide is limited in the literature, PEGylated compounds typically exhibit lower melting points compared to their non-PEGylated counterparts due to the disruption of crystal packing by the flexible PEG chains [4] [7].
The compound's physical stability is generally good under standard laboratory conditions, though it is sensitive to prolonged exposure to elevated temperatures and should be protected from extreme conditions to maintain its structural integrity [7] [11]. The presence of the azide group introduces some considerations regarding physical handling, as azides can be sensitive to certain conditions, though Biotin-PEG7-Azide is generally stable when properly stored [11].
Physical Property | Value |
---|---|
Molecular Weight | 620.8 g/mol |
Physical Appearance | White to off-white solid powder |
Relative Density | 1.31 g/cm³ |
State at Room Temperature | Solid |
The physical properties of Biotin-PEG7-Azide make it suitable for various applications in bioconjugation chemistry, where its defined molecular weight and solid-state characteristics allow for precise handling and reaction control [2] [7].
Spectroscopic techniques provide essential information about the structural features and purity of Biotin-PEG7-Azide [8]. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing this compound, offering detailed insights into its molecular structure [8] [12].
In proton NMR (¹H-NMR) analysis, Biotin-PEG7-Azide exhibits characteristic signals that correspond to its various structural components [8]. The biotin moiety typically shows distinctive signals for the tetrahydrothiophene and imidazolidinone rings, with the ureido protons appearing as two singlets in the range of 6.3-6.4 ppm [8] [12]. The methylene protons of the PEG chain produce signals in the range of 3.5-3.7 ppm, often appearing as a complex multiplet due to the repeating ethylene glycol units [8]. The terminal azide-adjacent methylene groups show signals that are slightly downfield from the other PEG protons due to the electron-withdrawing effect of the azide group [8] [12].
Carbon-13 NMR (¹³C-NMR) spectroscopy of Biotin-PEG7-Azide reveals carbonyl carbon signals from the biotin moiety and the amide linkage, typically appearing above 170 ppm [8]. The PEG chain carbons produce signals in the range of 68-72 ppm, while the carbons adjacent to the azide group show distinctive shifts due to the electronic influence of the azide functionality [8] [12].
Infrared (IR) spectroscopy provides complementary structural information, with Biotin-PEG7-Azide showing characteristic absorption bands [10]. The azide group exhibits a strong, distinctive absorption band around 2100 cm⁻¹, which is a key diagnostic feature for confirming the presence of this functional group [10]. The amide bonds show characteristic C=O stretching bands around 1650-1700 cm⁻¹, while the ether linkages in the PEG chain produce strong bands in the 1100-1150 cm⁻¹ region [10] [12].
Mass spectrometry is essential for confirming the molecular weight and purity of Biotin-PEG7-Azide [1]. High-resolution mass spectrometry (HRMS) typically shows the molecular ion peak at m/z 621.33 [M+H]⁺, corresponding to the protonated molecule, with additional peaks for sodium adducts [M+Na]⁺ at m/z 643.31 [1] [8].
Spectroscopic Method | Key Features |
---|---|
¹H-NMR | Biotin ureido protons (6.3-6.4 ppm), PEG chain (3.5-3.7 ppm) |
¹³C-NMR | Carbonyl carbons (>170 ppm), PEG chain carbons (68-72 ppm) |
IR Spectroscopy | Azide band (~2100 cm⁻¹), Amide C=O (~1650-1700 cm⁻¹), Ether C-O (~1100-1150 cm⁻¹) |
Mass Spectrometry | [M+H]⁺ at m/z 621.33, [M+Na]⁺ at m/z 643.31 |
UV-Visible spectroscopy of Biotin-PEG7-Azide shows limited absorption in the UV region, primarily due to the amide bonds and the azide group, as the molecule lacks strong chromophores [10]. This spectroscopic profile is consistent with the structural features of the compound and provides valuable data for confirming its identity and purity [8] [10].
Biotin-PEG7-Azide exhibits a distinctive solubility profile that is largely influenced by the presence of the hydrophilic polyethylene glycol (PEG) chain in its structure [2] [4]. This PEG component significantly enhances the compound's solubility in aqueous media compared to non-PEGylated biotin derivatives, making it particularly valuable for applications in biological systems [2] [7].
In aqueous solutions, Biotin-PEG7-Azide demonstrates good solubility, with reported values reaching approximately 10 mg/mL in phosphate-buffered saline (PBS) at physiological pH [5] [17]. The PEG7 chain forms favorable hydrogen bonding interactions with water molecules, which facilitates the dissolution process despite the presence of the relatively hydrophobic biotin moiety [2] [4]. This enhanced aqueous solubility is a key advantage of the compound, allowing it to be used in various bioconjugation reactions under physiological conditions [2].
The compound also exhibits excellent solubility in polar organic solvents, with particularly high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where concentrations of up to 100 mg/mL can be achieved [6] [11]. Moderate solubility is observed in alcohols such as methanol and ethanol, while the compound shows limited solubility in less polar solvents like toluene and is essentially insoluble in non-polar solvents such as diethyl ether and hexane [4] [18].
Solvent | Approximate Solubility |
---|---|
Water | 10 mg/mL |
PBS (pH 7.2) | 10 mg/mL |
DMSO | 100 mg/mL |
DMF | 100 mg/mL |
Methanol | Moderate |
Chloroform | Soluble |
Methylene Chloride | Soluble |
Toluene | Limited |
Diethyl Ether | Insoluble |
In aqueous environments, Biotin-PEG7-Azide behaves as a non-ionic compound, with the PEG chain adopting an extended conformation that maximizes interactions with water molecules [4] [18]. This extended conformation helps to minimize steric hindrance during bioconjugation reactions and enhances the accessibility of both the biotin and azide functional groups [2] [4].
The aqueous behavior of Biotin-PEG7-Azide is also characterized by its stability in solution, with minimal aggregation observed even at relatively high concentrations [9]. This is in contrast to many non-PEGylated azide compounds, which may exhibit aggregation tendencies in aqueous media [9]. The reduced aggregation is attributed to the PEG chain's ability to form a hydration shell that prevents intermolecular associations [4] [9].
The Polyethylene Glycol 7 spacer in Biotin-Polyethylene Glycol 7-Azide exhibits distinctive molecular characteristics that make it particularly effective for bioconjugation applications [1] [2]. This spacer consists of seven ethylene oxide units with the molecular formula contribution of carbon fourteen hydrogen twenty-eight oxygen seven units, resulting in a molecular weight of 308 daltons [2] [3].
The structural configuration of the Polyethylene Glycol 7 spacer features a spacer arm length of approximately 24.6 angstroms [4], providing adequate spatial extension for bioconjugation while maintaining structural integrity [1] [5]. This optimal length facilitates effective binding interactions while minimizing steric constraints between the biotin moiety and target proteins such as avidin or streptavidin [1] [6].
Polyethylene Glycol 7 demonstrates exceptional conformational flexibility due to its 20 to 22 rotatable bonds [2] [7], enabling dynamic molecular conformations that adapt to various binding environments [8] [9]. The spacer contains seven hydrogen bond acceptors from the oxygen atoms in the ethylene glycol units, creating strong hydrophilic interactions with aqueous environments [10] [11].
The hydration characteristics of Polyethylene Glycol 7 are particularly noteworthy, with each ethylene oxide unit capable of coordinating two to three water molecules [10] [11]. This results in the formation of a distinctive hydrated layer around the polymer chain, contributing to enhanced aqueous solubility and reduced aggregation tendencies [9] [12].
The influence of Polyethylene Glycol chain length on molecular properties demonstrates significant correlations with bioconjugate performance and functionality [13] [14]. Research investigating Polyethylene Glycol spacers of different lengths reveals systematic changes in hydrodynamic radius, molecular weight, and biological activity [15] [14].
Studies examining Polyethylene Glycol chains ranging from Polyethylene Glycol 2 to Polyethylene Glycol 12 demonstrate that molecular weight increases linearly with chain length, with each ethylene oxide unit contributing approximately 44 daltons [16] [14]. The Polyethylene Glycol 7 configuration represents an optimal balance, providing sufficient molecular weight contribution without excessive steric bulk [13] [17].
Hydrodynamic radius measurements indicate that Polyethylene Glycol 7 achieves substantial spatial extension while maintaining structural compactness [15] [9]. The relationship between Polyethylene Glycol chain length and hydrodynamic volume follows predictable scaling laws, with Polyethylene Glycol 7 demonstrating enhanced bioactivity retention compared to shorter or longer alternatives [8] [14].
The serum stability of conjugates correlates positively with Polyethylene Glycol chain length up to optimal ranges, with Polyethylene Glycol 7 showing enhanced stability profiles [13] [17]. However, excessively long Polyethylene Glycol chains may reduce target binding efficiency due to increased steric shielding effects [8] [14].
Biodistribution studies reveal that Polyethylene Glycol 7 spacers provide optimal pharmacokinetic properties, balancing circulation time extension with tissue penetration capabilities [18] [14]. The zeta potential of Polyethylene Glycol 7 conjugates demonstrates progressive charge neutralization, contributing to reduced nonspecific interactions [19] [14].
Polyethylene Glycol functions as a highly effective aqueous solubility enhancer through multiple complementary mechanisms that fundamentally alter the hydration characteristics of conjugated molecules [20] [10]. The hydrophilic nature of Polyethylene Glycol stems from its unique structural properties, particularly the oxygen atom spacing that closely matches the hydrogen atom distances in water molecules [21] [22].
The solubility enhancement mechanisms of Polyethylene Glycol involve the formation of extensive hydrogen bond networks with surrounding water molecules [22] [23]. Each ethylene oxide unit in the Polyethylene Glycol 7 spacer can coordinate with two to three water molecules through hydrogen bonding interactions, creating a stable hydration shell around the entire conjugate [10] [11].
Molecular dynamics simulations demonstrate that Polyethylene Glycol chains adopt extended conformations in aqueous environments, maximizing their interaction with water molecules [12] [23]. The hydration water around Polyethylene Glycol exhibits distinct structural properties, forming water pools around hydrophilic oxygen atoms and facilitating enhanced solubility [12] [24].
Thermodynamic studies reveal that Polyethylene Glycol-water interactions are characterized by favorable enthalpy changes and entropy contributions [25] [23]. The heat capacity measurements of Polyethylene Glycol-water mixtures indicate strong hydration effects, with approximately 2.5 water molecules associated with each ethylene oxide group under physiological conditions [25] [24].
The phase behavior of Polyethylene Glycol-water systems demonstrates remarkable miscibility across wide concentration ranges [26] [27]. Polyethylene Glycol polymers maintain infinite solubility in water for molecular weights below certain thresholds, with Polyethylene Glycol 7 falling well within this optimal range [28] [29].
Surface tension studies indicate that Polyethylene Glycol significantly reduces interfacial tensions between hydrophobic and hydrophilic domains, facilitating solubilization of otherwise poorly soluble compounds [30] [31]. This property makes Polyethylene Glycol 7 particularly effective in enhancing the aqueous solubility of biotin conjugates and other hydrophobic biomolecules [20] [32].
Polyethylene Glycol operates through sophisticated steric hindrance reduction mechanisms that fundamentally alter protein-protein interactions and aggregation behaviors [8] [33]. The conformational flexibility of Polyethylene Glycol chains enables the formation of dynamic conformational clouds that effectively shield conjugated proteins from adverse intermolecular interactions [10] [34].
Molecular dynamics simulations reveal that Polyethylene Glycol chains adopt highly flexible conformations that create steric barriers around conjugated proteins [8] [33]. The polymer shielding effect results from the high conformational entropy of Polyethylene Glycol chains, making protein-protein interactions thermodynamically unfavorable [10] [9].
The steric exclusion principle governs Polyethylene Glycol-protein interactions, with Polyethylene Glycol being preferentially excluded from protein surfaces due to unfavorable entropy changes [35] [36]. This exclusion effect increases with Polyethylene Glycol molecular weight, establishing an effective impenetrable shell around protein molecules [35] [37].
Surface accessibility studies demonstrate that Polyethylene Glycol conjugation significantly reduces solvent accessible surface area of attached proteins [33] [38]. The protective Polyethylene Glycol shell formation occurs through two distinct mechanisms: favorable polar interactions between Polyethylene Glycol oxygen atoms and cationic residues, and hydrophobic shielding of nonpolar protein surfaces [33] [39].
Force measurements using surface force apparatus reveal that Polyethylene Glycol layers generate predominantly repulsive interactions that are nearly elastic in nature [38] [40]. These repulsive forces arise from the osmotic pressure generated by confined Polyethylene Glycol chains and entropic restrictions imposed by surface proximity [38] [10].
The brush conformation versus mushroom conformation of Polyethylene Glycol chains significantly influences steric protection efficiency [34] [41]. Dense brush conformations provide superior steric stabilization compared to low-density mushroom configurations, with critical grafting densities required for optimal performance [34] [42].
Protein adsorption resistance mechanisms involve conformational restrictions in both Polyethylene Glycol layers and approaching proteins [38] [43]. The energetic cost of conformational transitions required for protein adsorption becomes prohibitively high in the presence of well-hydrated Polyethylene Glycol layers [38] [9].
Comprehensive comparative analysis of different Polyethylene Glycol chain lengths reveals systematic relationships between polymer size and bioconjugate performance across multiple parameters [13] [14]. Polyethylene Glycol spacers ranging from Polyethylene Glycol 2 to Polyethylene Glycol 30 demonstrate distinct property profiles that influence therapeutic efficacy and biocompatibility [14] [44].
Pharmacokinetic studies comparing various Polyethylene Glycol lengths show that Polyethylene Glycol 2 provides minimal circulation time extension with area under the curve values significantly lower than longer chains [14] [18]. Polyethylene Glycol 5 demonstrates improved pharmacokinetic profiles but still exhibits suboptimal performance compared to Polyethylene Glycol 7 and longer variants [14] [13].
Biodistribution analysis reveals that Polyethylene Glycol 7 achieves optimal tissue distribution while maintaining adequate circulation times [14] [44]. Polyethylene Glycol 10 and Polyethylene Glycol 12 demonstrate superior stealth properties with liver uptake reduced to 13 percent of administered dose, but may exhibit reduced cellular uptake efficiency [14] [18].
Bioactivity retention studies indicate that Polyethylene Glycol 7 maintains high biological activity while providing substantial protection from enzymatic degradation [13] [17]. Shorter Polyethylene Glycol chains like Polyethylene Glycol 2 and Polyethylene Glycol 3 offer insufficient steric protection, while longer chains may cause excessive active site shielding [14] [8].
Serum stability comparisons demonstrate progressive improvement with increasing Polyethylene Glycol length up to Polyethylene Glycol 6, with half-life values increasing from 246 minutes for Polyethylene Glycol 2 to 584 minutes for Polyethylene Glycol 6 [13] [17]. However, the Polyethylene Glycol 12 analog shows reduced serum stability, suggesting optimal chain length limits [13] [14].
Immunogenicity studies reveal that longer Polyethylene Glycol chains provide superior immune system evasion, with Polyethylene Glycol 7 demonstrating significant immunogenicity reduction compared to shorter alternatives [8] [10]. The charge masking effect increases systematically with Polyethylene Glycol length, reaching neutral zeta potentials at Polyethylene Glycol 7 and beyond [19] [14].
Aggregation resistance measurements show that Polyethylene Glycol 7 and longer chains effectively prevent protein aggregation through steric stabilization mechanisms [43] [10]. Dynamic light scattering studies confirm that Polyethylene Glycol 7 conjugates maintain monomeric states in solution, avoiding aggregation-related toxicity [43] [9].